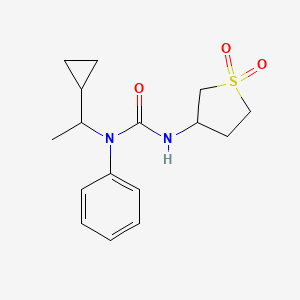
N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropylethyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)-N-phenylurea is a chemical compound with potential applications in various fields due to its unique molecular structure. It falls within a class of compounds known for their complex synthesis processes and diverse chemical and physical properties.
Synthesis Analysis
The synthesis of similar thiourea derivatives often involves intramolecular cyclization or oxidation under various conditions. For instance, Dzurila et al. (1991) describe the synthesis of 1,3-thiazines, 2-thiouracils, and ureas from N-substituted phenyl-N’-(2-methyl-3-phenylpropenoyl)thioureas through cyclization or oxidation (Dzurila et al., 1991).
Molecular Structure Analysis
Molecular structures of similar compounds are often derived from X-ray diffraction studies. For instance, Kaminsky et al. (2010) analyzed the molecular structures of enantiopure aryl-thioureas, which is relevant to understanding the structural aspects of this compound (Kaminsky et al., 2010).
Chemical Reactions and Properties
The chemical reactions and properties of thiourea derivatives can be quite complex. Ito et al. (2015) explored the unique structural and photophysical properties of thiophene-based, radially π-conjugated systems, which could provide insights into the reactivity and chemical behavior of this compound (Ito et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and morphology, of thiourea derivatives can be assessed through methodologies like X-ray crystallography and morphological studies. Kaminsky et al. (2010) employed these methods for aryl-thioureas, which might be analogous to the physical properties analysis of this compound (Kaminsky et al., 2010).
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the compound's reactivity, stability, and interaction with other substances. The work of Ito et al. (2015) and Dzurila et al. (1991) provide examples of how the chemical properties of similar compounds are investigated and characterized (Ito et al., 2015); (Dzurila et al., 1991).
特性
IUPAC Name |
1-(1-cyclopropylethyl)-3-(1,1-dioxothiolan-3-yl)-1-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12(13-7-8-13)18(15-5-3-2-4-6-15)16(19)17-14-9-10-22(20,21)11-14/h2-6,12-14H,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMOTAURJOZVTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-1-[(4-acetylphenoxy)acetyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5532892.png)
![1-(cyclohexylmethyl)-3-cyclopropyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-1,2,4-triazole](/img/structure/B5532908.png)

![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5532918.png)
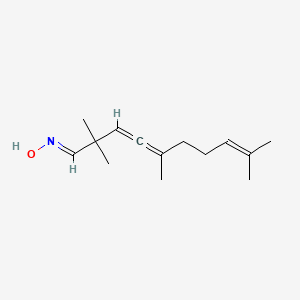
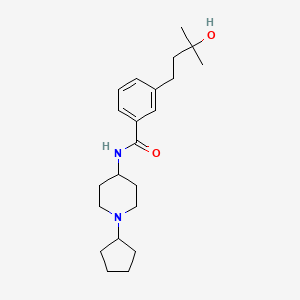

![ethyl 3-[(4-morpholinylcarbonyl)amino]benzoate](/img/structure/B5532946.png)
![N-(1-isopropyl-2-methylpropyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5532955.png)
![3-(2-fluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5532975.png)
![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5532982.png)
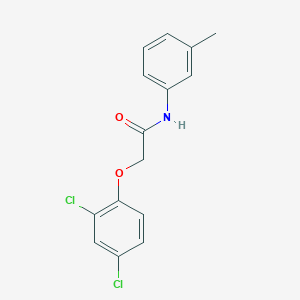
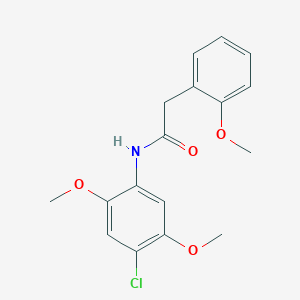
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)